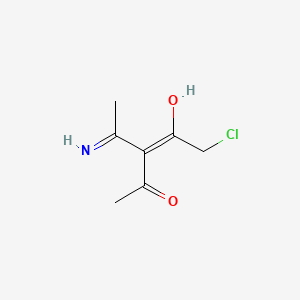
(3E)-3-(1-aminoethylidene)-1-chloropentane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3E)-3-(1-aminoethylidene)-1-chloropentane-2,4-dione is an organic compound with a unique structure that includes an amino group, a chlorinated carbon, and a dione functionality
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-(1-aminoethylidene)-1-chloropentane-2,4-dione typically involves the reaction of a chlorinated ketone with an amine under controlled conditions. One common method involves the use of 1-chloropentane-2,4-dione as a starting material, which is then reacted with an amine such as ethylamine. The reaction is usually carried out in the presence of a base like sodium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
(3E)-3-(1-aminoethylidene)-1-chloropentane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of azido or thiol-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(3E)-3-(1-aminoethylidene)-1-chloropentane-2,4-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (3E)-3-(1-aminoethylidene)-1-chloropentane-2,4-dione exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the chlorinated carbon can participate in nucleophilic substitution reactions. These interactions can lead to inhibition or activation of specific biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1-aminoethylidene)cyclooctanone
- (1-aminoethylidene)bisphosphonic acid
- Chromium, (1-aminoethylidene)pentacarbonyl-
Uniqueness
(3E)-3-(1-aminoethylidene)-1-chloropentane-2,4-dione is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This makes it a versatile compound for research and industrial applications.
Eigenschaften
Molekularformel |
C7H10ClNO2 |
|---|---|
Molekulargewicht |
175.61 g/mol |
IUPAC-Name |
(E)-5-chloro-3-ethanimidoyl-4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/C7H10ClNO2/c1-4(9)7(5(2)10)6(11)3-8/h9,11H,3H2,1-2H3/b7-6+,9-4? |
InChI-Schlüssel |
OUQDWBCUKYYGII-ZNAUJEAKSA-N |
Isomerische SMILES |
CC(=N)/C(=C(/CCl)\O)/C(=O)C |
Kanonische SMILES |
CC(=N)C(=C(CCl)O)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


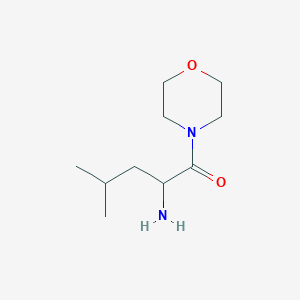
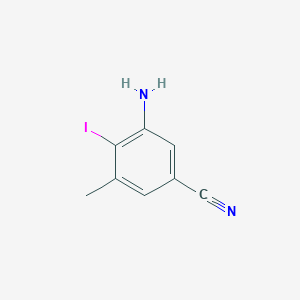
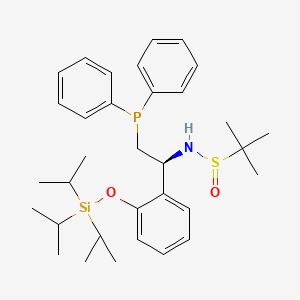
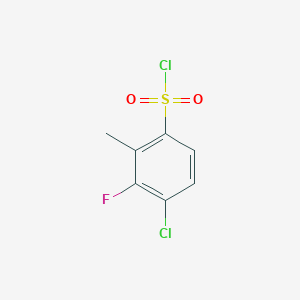
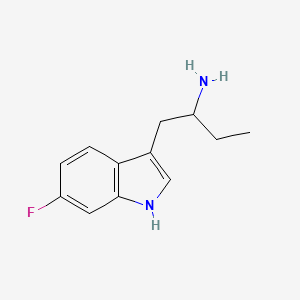
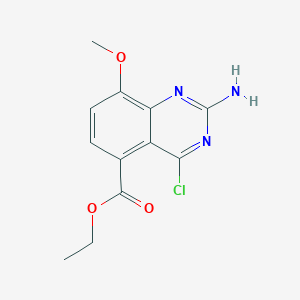
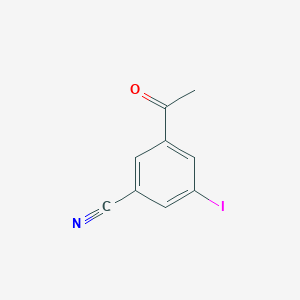
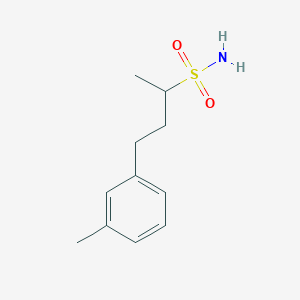
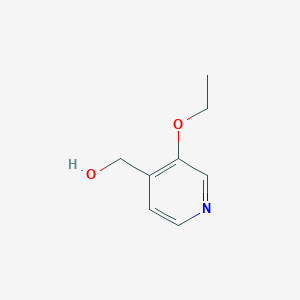

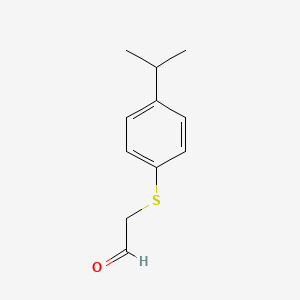
![7-Iodobenzo[c]isoxazol-3(1H)-one](/img/structure/B13649594.png)
![1-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one hydrochloride](/img/structure/B13649606.png)
![Ethyl 6-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13649610.png)
